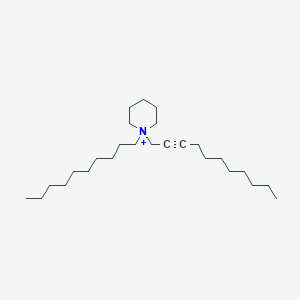

1-Decyl-1-(2-undecynyl)piperidinium

Description

1-Decyl-1-(2-undecynyl)piperidinium is a quaternary ammonium compound featuring a piperidinium core substituted with a decyl (C₁₀H₂₁) chain and a 2-undecynyl (C₁₁H₂₁ with a terminal alkyne group) moiety. However, direct experimental data on this specific compound are sparse in the literature . Its structural analogs, such as piperidinium-based ionic liquids (ILs) and related quaternary ammonium salts, have been studied for their thermal behavior, solubility, and intermolecular interactions, providing a basis for extrapolation .

Properties

Molecular Formula |

C26H50N+ |

|---|---|

Molecular Weight |

376.7g/mol |

IUPAC Name |

1-decyl-1-undec-2-ynylpiperidin-1-ium |

InChI |

InChI=1S/C26H50N/c1-3-5-7-9-11-13-15-17-20-24-27(25-21-18-22-26-27)23-19-16-14-12-10-8-6-4-2/h3-16,18-19,21-26H2,1-2H3/q+1 |

InChI Key |

NFKWGJXCDOYMTF-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC[N+]1(CCCCC1)CC#CCCCCCCCC |

Canonical SMILES |

CCCCCCCCCC[N+]1(CCCCC1)CC#CCCCCCCCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Piperidinium-Based Ionic Liquids

Piperidinium cations with varying alkyl/alkynyl substituents exhibit distinct properties. For example:

Key Observations :

- Alkyne vs. Alkene/Esters : The 2-undecynyl group in 1-Decyl-1-(2-undecynyl)piperidinium introduces a rigid, linear alkyne chain, which may enhance thermal stability compared to esters or alkenes (e.g., in ).

- Cationic Charge Distribution : The piperidinium core in the target compound likely exhibits stronger electrostatic interactions than neutral analogs like (E)-1-(Piperidin-1-yl)dec-2-en-1-one, impacting solubility in polar solvents .

Substituent Chain Length and Symmetry

Compounds with asymmetric substituents (e.g., decyl + undecynyl) often display lower melting points and higher solubility than symmetric analogs. For instance:

- Piperidinium,2-(hydroxymethyl)-1,1-dimethyl (C₈H₁₈NO): Smaller substituents reduce steric hindrance, increasing crystallinity but limiting solvent compatibility .

- This compound : The long, branched chains likely disrupt packing efficiency, favoring liquid-crystalline or amorphous phases at room temperature .

Thermal and Chemical Stability

Piperidinium-based ILs with alkyl/aryl groups degrade via Hofmann elimination or nucleophilic substitution. The alkyne group in this compound may resist nucleophilic attack compared to ester-containing analogs (e.g., ), though the triple bond could oxidize under harsh conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.